
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is a quaternary ammonium compound with the molecular formula C26H38NO3Cl. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)octylammonium chloride with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Dimethyl(2-hydroxyethyl)octylammonium chloride: This is synthesized by reacting octylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Reaction with Benzilic Acid: The resulting dimethyl(2-hydroxyethyl)octylammonium chloride is then reacted with benzilic acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery systems where controlled release is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(2-hydroxyethyl)benzylammonium chloride: Similar structure but with a benzyl group instead of an octyl group.
Dimethyl(2-hydroxyethyl)octylammonium bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactant activity and membrane interaction .
Propriétés
Numéro CAS |
27856-04-8 |
|---|---|
Formule moléculaire |
C26H38ClNO3 |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C26H38NO3.ClH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LHFKRBYXOIOTIX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


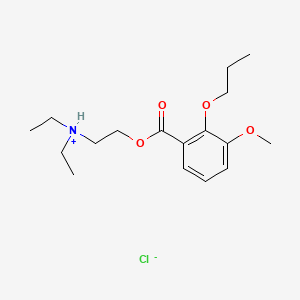

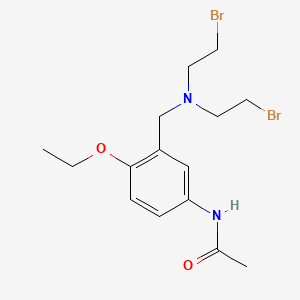

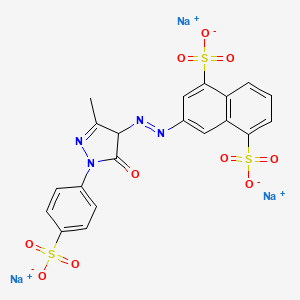
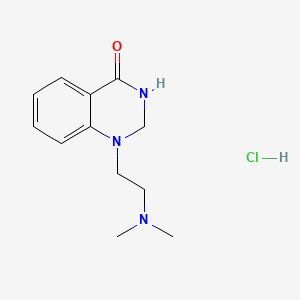
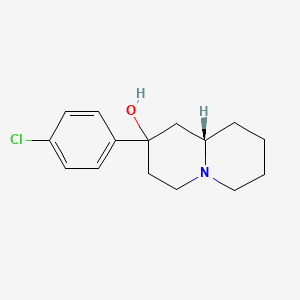
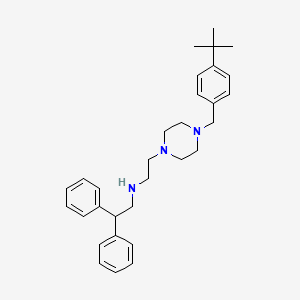
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)

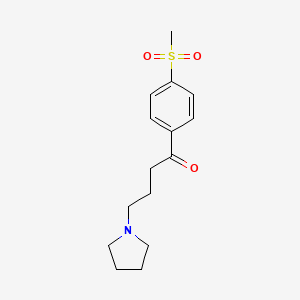

![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
